molecular formula C27H25NO5 B14933515 (2E)-6-hydroxy-2-(4-methoxybenzylidene)-7-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3(2H)-one

(2E)-6-hydroxy-2-(4-methoxybenzylidene)-7-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3(2H)-one

Katalognummer: B14933515
Molekulargewicht: 443.5 g/mol
InChI-Schlüssel: WMOXJCAFJCPDJA-BUVRLJJBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-HYDROXY-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-7-[(2-PHENYLMORPHOLINO)METHYL]-1-BENZOFURAN-3(2H)-ONE is a complex organic compound with a unique structure that combines several functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-7-[(2-PHENYLMORPHOLINO)METHYL]-1-BENZOFURAN-3(2H)-ONE typically involves multiple steps. One common method includes the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature. This reaction produces an intermediate imine, which is then further reacted to form the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-HYDROXY-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-7-[(2-PHENYLMORPHOLINO)METHYL]-1-BENZOFURAN-3(2H)-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-HYDROXY-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-7-[(2-PHENYLMORPHOLINO)METHYL]-1-BENZOFURAN-3(2H)-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-HYDROXY-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-7-[(2-PHENYLMORPHOLINO)METHYL]-1-BENZOFURAN-3(2H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-7-[(2-PHENYLMORPHOLINO)METHYL]-1-BENZOFURAN-3(2H)-ONE
  • **6-HYDROXY-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-3(2H)-ONE

Uniqueness

6-HYDROXY-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-7-[(2-PHENYLMORPHOLINO)METHYL]-1-BENZOFURAN-3(2H)-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C27H25NO5

Molekulargewicht

443.5 g/mol

IUPAC-Name

(2E)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-one

InChI

InChI=1S/C27H25NO5/c1-31-20-9-7-18(8-10-20)15-24-26(30)21-11-12-23(29)22(27(21)33-24)16-28-13-14-32-25(17-28)19-5-3-2-4-6-19/h2-12,15,25,29H,13-14,16-17H2,1H3/b24-15+

InChI-Schlüssel

WMOXJCAFJCPDJA-BUVRLJJBSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOC(C4)C5=CC=CC=C5

Kanonische SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOC(C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.